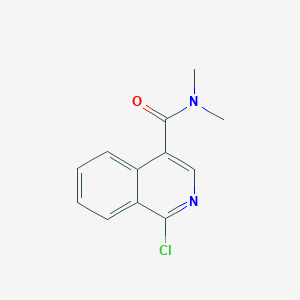

1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide” is a chemical compound with the molecular formula C12H11ClN2O . It is also known by other synonyms such as "4-Isoquinolinecarboxamide, 1-chloro-N,N-dimethyl-" . The compound has a molecular weight of 234.68 .

Molecular Structure Analysis

The InChI code for “1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide” is1S/C12H11ClN2O/c1-15(2)12(16)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound “1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide” has a molecular weight of 234.68 . It should be stored at a temperature of 28°C .科学的研究の応用

Synthesis Techniques and Derivative Formation

Research into isoquinoline derivatives, including compounds related to 1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide, has led to the development of various synthesis techniques and the formation of novel compounds. One such method involves the reaction of isoquinoline with dimethyl acetylenedicarboxylate (DMAD) in the presence of amides, producing dimethyl 2-[1-[aryl(alkyl)carbonylamino]-2(1H)-isoquinolinyl]-2-butenedioates. This method showcases the versatility of isoquinoline derivatives in synthesizing complex molecular structures with potential pharmacological applications (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).

Potential Anticancer Applications

The exploration of isoquinoline derivatives for anticancer applications has been a significant area of research. Specific compounds have been synthesized and evaluated for their antineoplastic activity in animal models, such as mice bearing leukemia. The synthesis process often involves the condensation of isoquinoline derivatives with other compounds to yield products with potential as anticancer agents. For instance, 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone have shown promising results against certain types of leukemia in mice, suggesting that isoquinoline derivatives could play a role in developing new anticancer therapies (Liu, Lin, Penketh, & Sartorelli, 1995).

Antiviral and Antimicrobial Potential

Isoquinoline derivatives have also been investigated for their antiviral and antimicrobial potential. Studies have demonstrated that certain isoquinoline compounds do not inhibit virus neuraminidase activity directly but can interfere with the viral replication process in other ways. This finding opens up avenues for using isoquinoline derivatives as antiviral agents, particularly in treating respiratory diseases caused by influenza viruses (Shinkai & Nishimura, 1972). Additionally, novel chloroquinolines have been synthesized and screened for their antimicrobial activity, showing effectiveness against certain bacterial and fungal strains. This research suggests that isoquinoline derivatives could be valuable in developing new antimicrobial agents (Baluja & Chanda, 2017).

特性

IUPAC Name |

1-chloro-N,N-dimethylisoquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-15(2)12(16)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPUDBSXSRQPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C2=CC=CC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2918931.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2918933.png)

![[5-(Trifluoromethyl)-2-iodophenyl]acetic acid](/img/structure/B2918935.png)

![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)